1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine
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Overview
Description
1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium.
Introduction of Methyl Groups: Methyl groups can be introduced at positions 1 and 5 of the pyrazole ring through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Thiophene Ring: The thiophene ring can be attached to the pyrazole core through a nucleophilic substitution reaction. This involves the reaction of a thiophene derivative with a suitable leaving group (e.g., halide) with the pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, pressure, and solvent choice, are often made to improve yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide: A similar compound with a thiazole ring instead of a thiophene ring.
1,3-dimethyl-4-amino-5-(thiophen-2-ylmethyl)pyrazole: Another pyrazole derivative with different substitution patterns.
Uniqueness
1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both pyrazole and thiophene rings. This combination can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
1,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-10(7-12-13(8)2)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
IFZVEFLTBYTKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=CS2 |
Origin of Product |
United States |
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